molecular formula C26H25ClN4O5S B11360720 N-(3-chloro-4-methylphenyl)-5-[(furan-2-ylmethyl)(2-methoxybenzyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxamide

N-(3-chloro-4-methylphenyl)-5-[(furan-2-ylmethyl)(2-methoxybenzyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B11360720
M. Wt: 541.0 g/mol
InChI Key: QMBCQXXCYGOWEB-UHFFFAOYSA-N
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Description

N-(3-CHLORO-4-METHYLPHENYL)-5-{[(FURAN-2-YL)METHYL][(2-METHOXYPHENYL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLORO-4-METHYLPHENYL)-5-{[(FURAN-2-YL)METHYL][(2-METHOXYPHENYL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the pyrimidine core, followed by the introduction of the furan and methoxyphenyl groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLORO-4-METHYLPHENYL)-5-{[(FURAN-2-YL)METHYL][(2-METHOXYPHENYL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.

    Substitution: The presence of multiple functional groups allows for substitution reactions, where one group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(3-CHLORO-4-METHYLPHENYL)-5-{[(FURAN-2-YL)METHYL][(2-METHOXYPHENYL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It can be employed in studies related to enzyme inhibition and protein interactions.

    Industry: The compound’s unique properties make it suitable for use in various industrial processes, including the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-CHLORO-4-METHYLPHENYL)-5-{[(FURAN-2-YL)METHYL][(2-METHOXYPHENYL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    N-(3-CHLORO-2-METHYLPHENYL)-4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-AMINE: This compound shares some structural similarities but differs in its biological activity and applications.

    3-CHLORO-N-(3-CHLORO-4-METHYLPHENYL)-4-METHOXYBENZAMIDE: Another related compound with distinct chemical properties and uses.

Uniqueness

N-(3-CHLORO-4-METHYLPHENYL)-5-{[(FURAN-2-YL)METHYL][(2-METHOXYPHENYL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE stands out due to its unique combination of functional groups and structural features, which contribute to its diverse range of applications and reactivity.

Properties

Molecular Formula

C26H25ClN4O5S

Molecular Weight

541.0 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-5-[furan-2-ylmethyl-[(2-methoxyphenyl)methyl]amino]-2-methylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C26H25ClN4O5S/c1-17-10-11-19(13-21(17)27)29-25(32)24-22(14-28-26(30-24)37(3,33)34)31(16-20-8-6-12-36-20)15-18-7-4-5-9-23(18)35-2/h4-14H,15-16H2,1-3H3,(H,29,32)

InChI Key

QMBCQXXCYGOWEB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=NC(=NC=C2N(CC3=CC=CC=C3OC)CC4=CC=CO4)S(=O)(=O)C)Cl

Origin of Product

United States

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